molecular formula C12H15FN2O B12086833 5-(3-Fluorophenyl)piperidine-3-carboxamide

5-(3-Fluorophenyl)piperidine-3-carboxamide

Cat. No.: B12086833
M. Wt: 222.26 g/mol
InChI Key: YEPSPFNXYQYGDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)piperidine-3-carboxamide typically involves the reaction of 3-fluorobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of a carboxamide group to the piperidine ring . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce bulk quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Fluorophenyl)piperidine-3-carboxamide include other piperidine derivatives and fluorophenyl-containing compounds . Examples include:

Uniqueness

What sets this compound apart is its specific fluorophenyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

5-(3-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-3,5,9-10,15H,4,6-7H2,(H2,14,16)

InChI Key

YEPSPFNXYQYGDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1C(=O)N)C2=CC(=CC=C2)F

Origin of Product

United States

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